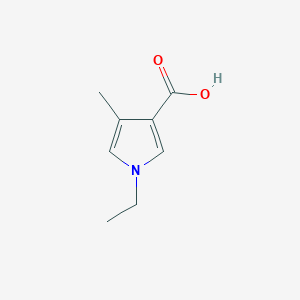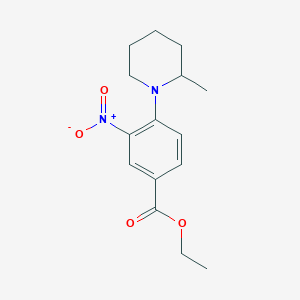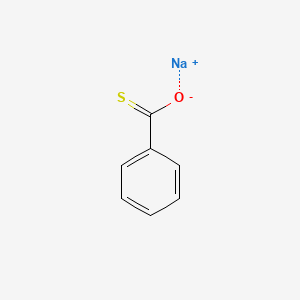
4-(2,4,5-Trichlorophenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,5-Trichlorophenoxy)piperidine is a chemical compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of the trichlorophenoxy group in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trichlorophenoxy)piperidine typically involves the reaction of 2,4,5-trichlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction efficiency. The product is then purified through techniques like recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,5-Trichlorophenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dechlorinated or partially reduced products.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; basic conditions, often with heating.
Major Products Formed
Oxidation: Quinones, chlorinated phenols.
Reduction: Dechlorinated phenols, partially reduced derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,4,5-Trichlorophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities that are beneficial in treating various medical conditions.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides. It is also used in the synthesis of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(2,4,5-Trichlorophenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The trichlorophenoxy group can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(2,4,5-Trichlorophenoxy)piperidine can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with similar structural features. Both compounds share the trichlorophenoxy group, but differ in their overall structure and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a dichlorophenoxy group. It is less chlorinated compared to this compound and has different chemical properties and uses.
Fenoprop (2,4,5-TP): A phenoxy herbicide with a propionic acid side chain. It shares the trichlorophenoxy group but has a different side chain, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of the trichlorophenoxy group with the piperidine ring, which imparts unique chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C11H12Cl3NO |
|---|---|
Peso molecular |
280.6 g/mol |
Nombre IUPAC |
4-(2,4,5-trichlorophenoxy)piperidine |
InChI |
InChI=1S/C11H12Cl3NO/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
Clave InChI |
QEWUTJJYBLRRDS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8748699.png)










![1-ethyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8748788.png)

